Product packaging for Hydroperoxide, methoxyphenylmethyl(Cat. No.:CAS No. 10027-71-1)

Hydroperoxide, methoxyphenylmethyl

Cat. No.: B3044619
CAS No.: 10027-71-1
M. Wt: 154.16 g/mol
InChI Key: HYCZIVPUCFACJA-UHFFFAOYSA-N
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Description

Significance of Substituted Organic Hydroperoxides in Chemical Research

Substituted organic hydroperoxides, compounds with the general formula ROOH where R is an organic group, are a pivotal class of molecules in both industrial and academic chemical research. wikipedia.org Their significance stems largely from the reactive peroxide functional group (-OOH), which contains a weak O-O bond. wikipedia.org This bond can be readily cleaved to generate reactive radical species, making organic hydroperoxides valuable as initiators for certain types of polymerization. wikipedia.org For instance, they are used to start the polymerization of acrylics and unsaturated polyester (B1180765) resins. wikipedia.org

Beyond polymerization, organic hydroperoxides are crucial intermediates and reagents in a multitude of synthetic transformations. One of the most prominent industrial applications is the Hock process, where cumene (B47948) hydroperoxide is rearranged to produce two essential bulk chemicals: phenol (B47542) and acetone. wikipedia.org This process accounts for the vast majority of global phenol production. nih.gov Furthermore, alkyl hydroperoxides are indispensable reagents in metal-catalyzed epoxidation of alkenes, a key reaction for producing epoxides like propylene (B89431) oxide. wikipedia.org The Baeyer-Villiger oxidation, which converts ketones to esters or lactones, is another fundamental reaction that can utilize hydroperoxides. nih.gov Their role as oxidants is also seen in reactions like the Dakin oxidation, where a hydroperoxide ion acts as a nucleophile to oxidize hydroxylated phenyl aldehydes or ketones. wikipedia.org The reactivity of the hydroperoxide group makes these compounds central to many oxidative processes in modern organic chemistry. researchgate.net

Classification and Structural Features of Arylmethyl Hydroperoxide Frameworks

Organic peroxides are broadly classified based on the nature of the R and R' groups attached to the peroxide core (R-O-O-R'). wikipedia.org When one substituent (R') is a hydrogen atom, the compounds are specifically termed hydroperoxides (R-O-O-H). wikipedia.orgwikipedia.org This distinguishes them from other classes such as dialkyl peroxides (R-O-O-R'), diacyl peroxides ((RCO)₂O₂), and peroxy esters (RCO₃R'). wikipedia.org

Arylmethyl hydroperoxides are a specific subclass of hydroperoxides characterized by a framework where the hydroperoxy group is attached to a carbon atom which, in turn, is bonded to an aromatic ring (an aryl group). The general structure can be represented as Ar-CH(R)-OOH. The defining structural feature of all hydroperoxides is the hydroperoxy functional group. The O-O single bond is relatively weak, with a bond dissociation energy of approximately 45–50 kcal/mol (190–210 kJ/mol), making it significantly weaker than C-C, C-H, or C-O bonds. wikipedia.org The geometry around the peroxide bond is also characteristic, with an O−O bond length of about 1.45 Å and R−O−O bond angles of roughly 110°. wikipedia.org The C−O−O−H dihedral angle is typically around 120°. wikipedia.org These structural parameters are critical to the chemical reactivity of the molecule, particularly the propensity of the O-O bond to undergo either homolytic or heterolytic cleavage depending on the reaction conditions.

Overview of Research Trajectories for Hydroperoxide, Methoxyphenylmethyl

This compound, also known by synonyms such as methoxy(phenyl)methyl hydroperoxide and 1-hydroperoxybenzyl methyl ether, is a specific example within the arylmethyl hydroperoxide class. chemsrc.commolaid.com Its chemical structure features a phenyl group and a methoxy (B1213986) group attached to the same carbon atom that bears the hydroperoxy functional group.

Research concerning this compound, while not as extensive as for industrial chemicals like cumene hydroperoxide, falls into the broader investigation of peroxide synthesis and reactivity. The synthesis of such α-alkoxy hydroperoxides can often be achieved through the ozonolysis of vinyl ethers in the presence of a proton source or through the autoxidation of the corresponding ethers. For instance, its precursors include compounds like benzaldehyde (B42025) and methanol, suggesting its formation from the corresponding acetal. chemsrc.com

The reactivity of this compound is dictated by its functional groups. The hydroperoxide moiety can participate in oxidation reactions, similar to other hydroperoxides. Additionally, the presence of the methoxy group on the benzylic carbon makes it an α-alkoxy hydroperoxide, a structural motif that can undergo specific rearrangements and reactions, such as the formation of 1,2,4-dioxazolidines in reactions with imines. molaid.com Investigations into its decomposition or its reactions with metal catalysts are areas of academic interest, contributing to the fundamental understanding of peroxide chemistry. acs.org

Below is a table summarizing the key properties of this compound.

PropertyValue
CAS Number 10027-71-1 chemsrc.com
Molecular Formula C₈H₁₀O₃ chemsrc.com
Molecular Weight 154.163 g/mol chemsrc.com
Synonyms [hydroperoxy(methoxy)methyl]benzene, methoxy(phenyl)methyl hydroperoxide, 1-hydroperoxybenzyl methyl ether chemsrc.commolaid.com
LogP 1.82120 chemsrc.com
PSA (Polar Surface Area) 38.69000 Ų chemsrc.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H10O3 B3044619 Hydroperoxide, methoxyphenylmethyl CAS No. 10027-71-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10027-71-1

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

[hydroperoxy(methoxy)methyl]benzene

InChI

InChI=1S/C8H10O3/c1-10-8(11-9)7-5-3-2-4-6-7/h2-6,8-9H,1H3

InChI Key

HYCZIVPUCFACJA-UHFFFAOYSA-N

SMILES

COC(C1=CC=CC=C1)OO

Canonical SMILES

COC(C1=CC=CC=C1)OO

Origin of Product

United States

Synthetic Methodologies and Formation Pathways of Arylmethyl Hydroperoxides

Mechanistic Aspects of Arylmethyl Hydroperoxide Formation

The formation of arylmethyl hydroperoxides is fundamentally governed by the reaction of a benzylic C-H bond with oxygen. The mechanisms dictating this transformation are crucial for understanding and controlling the synthesis of compounds like hydroperoxide, methoxyphenylmethyl.

Autoxidation is the spontaneous oxidation of organic compounds upon exposure to oxygen in the air. wikipedia.org For arylmethyl compounds such as methoxytoluene, this process proceeds via a free radical chain reaction, often referred to as the Bolland-Gee mechanism, which is comprised of initiation, propagation, and termination steps. wikipedia.orgnih.gov This pathway is a common route for the formation of hydroperoxides, which are the primary and initial products of autoxidation. wikipedia.orgyoutube.com

The autoxidation process begins with an initiation step, which involves the generation of a free radical from the arylmethyl precursor. numberanalytics.com In the case of forming this compound, the precursor is a methoxy-substituted toluene (B28343). The initiation can be triggered by several factors, such as light (photolysis), heat (thermolysis), or the presence of a radical initiator. numberanalytics.com Molecular oxygen itself, which can be considered a diradical, can abstract a labile hydrogen atom from the benzylic position of the methoxytoluene to form an arylmethyl radical (methoxyphenylmethyl radical) and a hydroperoxyl radical (HOO•). youtube.com

The presence of the methoxy (B1213986) group on the aromatic ring influences the stability of the resulting benzylic radical. Electron-donating groups, like methoxy, can stabilize the radical through resonance, making the benzylic C-H bond weaker and more susceptible to abstraction. The initiation reaction can be represented as:

ArCH₃ + Initiator → ArCH₂• + Initiator-H

Where Ar represents the methoxyphenyl group. The initiation step is often the slowest step in the autoxidation process and may be preceded by an induction period where no significant oxygen uptake is observed. wikipedia.org

Once the arylmethyl radical (ArCH₂•) is formed, the chain propagation sequence begins. This phase consists of two main steps that repeat in a cycle:

Formation of the Peroxy Radical: The carbon-centered arylmethyl radical reacts rapidly, in a diffusion-controlled manner, with molecular oxygen (O₂) to form an arylmethylperoxy radical (ArCH₂OO•). wikipedia.orgcore.ac.uk This step is highly exothermic and fast. ArCH₂• + O₂ → ArCH₂OO•

Hydrogen Abstraction: The newly formed arylmethylperoxy radical is a reactive species that can abstract a hydrogen atom from another molecule of the arylmethyl precursor (ArCH₃). This H-atom transfer yields the target arylmethyl hydroperoxide (ArCH₂OOH), in this case, this compound, and generates a new arylmethyl radical (ArCH₂•). wikipedia.orgnih.govArCH₂OO• + ArCH₃ → ArCH₂OOH + ArCH₂•

This new radical can then react with another molecule of oxygen, thus propagating the chain reaction. nih.gov The hydroperoxide itself can also decompose under reaction conditions to form more radicals, leading to an autocatalytic reaction where the rate of oxidation accelerates over time. wikipedia.org

StepReactantsProductsDescription
1Arylmethyl Radical (ArCH₂•) + Molecular Oxygen (O₂)Arylmethylperoxy Radical (ArCH₂OO•)Rapid addition of oxygen to the carbon-centered radical.
2Arylmethylperoxy Radical (ArCH₂OO•) + Arylmethyl Precursor (ArCH₃)Arylmethyl Hydroperoxide (ArCH₂OOH) + Arylmethyl Radical (ArCH₂•)Hydrogen atom abstraction from the precursor to form the hydroperoxide and regenerate the initial radical.

The radical chain reaction does not continue indefinitely. Termination occurs when two radical species react with each other to form stable, non-radical products. numberanalytics.com This process removes the chain-carrying radicals from the cycle. Several termination pathways are possible, including:

Combination of two peroxy radicals: This is a common termination pathway, especially at high oxygen concentrations. The reaction can lead to the formation of non-radical products like alcohols, ketones, and the release of molecular oxygen. 2 ArCH₂OO• → [ArCH₂OOOOCH₂Ar] → 2 ArCH₂O• + O₂ 2 ArCH₂OO• → ArCH₂OH + ArC(O)H + O₂

Combination of a peroxy radical and an arylmethyl radical: ArCH₂OO• + ArCH₂• → ArCH₂OOCH₂Ar (a stable dialkyl peroxide)

Combination of two arylmethyl radicals: This is more likely to occur at low oxygen concentrations. 2 ArCH₂• → ArCH₂CH₂Ar

The specific products of termination can be complex and depend on the reaction conditions and the structure of the radicals involved. nih.gov

Photooxygenation is a distinct process from free-radical autoxidation. It involves the reaction of a substrate with electronically excited singlet oxygen (¹O₂), which is generated from ground-state triplet oxygen (³O₂) through the action of a photosensitizer and light. wikipedia.org This method can provide higher selectivity compared to autoxidation. acs.orgnih.gov

The general mechanism involves three steps:

Excitation: A photosensitizer (Sens) absorbs light (hν) and is promoted to an excited singlet state (¹Sens), which then converts to a more stable excited triplet state (³Sens) via intersystem crossing. wikipedia.org Sens + hν → ¹Sens → ³Sens**

Singlet Oxygen Formation: The excited triplet sensitizer (B1316253) transfers its energy to ground-state molecular oxygen (³O₂), generating reactive singlet oxygen (¹O₂) and returning the sensitizer to its ground state. ³Sens + ³O₂ → Sens + ¹O₂*

Reaction with Substrate: Singlet oxygen reacts with the arylmethyl compound. For precursors with allylic hydrogens, such as substituted toluenes, this often occurs via an "ene" reaction, where the ¹O₂ adds to the substrate while abstracting a benzylic hydrogen to form the corresponding arylmethyl hydroperoxide directly. wikipedia.orgArCH₃ + ¹O₂ → ArCH₂OOH

This method has been successfully applied to the oxygenation of various toluene derivatives. For example, the photooxygenation of p-xylene (B151628) using 10-methyl-9-phenylacridinium ion as a photocatalyst yields p-tolualdehyde, with the hydroperoxide being a key intermediate. acs.orgnih.gov This approach avoids the radical chain reactions typical of autoxidation. acs.orgnih.gov

The oxidation of arylmethyl C-H bonds to form hydroperoxides or their subsequent products (alcohols, aldehydes, ketones) can be facilitated and controlled using various catalysts. These methods often offer improved reaction rates and selectivity under milder conditions than uncatalyzed autoxidation.

Metal-Catalyzed Oxidation: Transition metals like cobalt, manganese, copper, and iron are effective catalysts for the aerobic oxidation of arylmethyl compounds. beilstein-journals.org For instance, a system using Co(OAc)₂ combined with N-hydroxyphthalimide (NHPI) has been shown to catalyze the oxidation of arylmethyl substrates, where the corresponding hydroperoxide is a key intermediate in the formation of the final carbonyl products. researchgate.net The catalytic cycle often involves the metal center facilitating the decomposition of trace hydroperoxides to generate radicals, thus accelerating the initiation and propagation steps of the oxidation chain reaction.

Organocatalytic Oxidation: N-hydroxyphthalimide (NHPI) can also act as an organocatalyst for the aerobic oxidation of benzylic C-H bonds. beilstein-journals.org In the presence of a co-initiator, NHPI is converted to the phthalimide-N-oxyl (PINO) radical. This PINO radical is highly effective at abstracting the benzylic hydrogen from the arylmethyl precursor, generating the arylmethyl radical and propagating the oxidation cycle efficiently.

Catalyst SystemTypeKey FeaturesIntermediate
Co(OAc)₂ / NHPIMetal/Organo Co-catalysisEffective for oxidation to carbonyl compounds. researchgate.netArylmethyl Hydroperoxide researchgate.net
Copper or Iron CompoundsMetal CatalysisOxidizes benzylpyridines and related compounds to ketones. beilstein-journals.orgArylmethyl Hydroperoxide (implied)
N-Hydroxyphthalimide (NHPI)OrganocatalysisGenerates PINO radical for efficient H-abstraction. beilstein-journals.orgArylmethyl Hydroperoxide (implied)
10-Methyl-9-phenylacridinium IonPhotocatalysisVisible-light mediated oxidation of electron-rich toluenes. acs.orgnih.govArylmethyl Hydroperoxide (implied)

These catalytic methods provide a more controlled approach to the synthesis of oxidized arylmethyl products, where the arylmethyl hydroperoxide often serves as a pivotal, albeit sometimes transient, intermediate.

Catalytic Oxidation Methods for Arylmethyl Systems

Transition Metal-Catalyzed Hydroperoxidation

Transition metal complexes are effective catalysts for the hydroperoxidation of aryl alkanes. These reactions often proceed through a hydrogen-atom transfer mechanism. For instance, superoxochromium(III) complexes have been shown to oxidize hydroperoxo complexes of rhodium and cobalt in what is described as an apparent hydrogen-atom transfer process nih.gov. While a direct example for methoxyphenylmethyl hydroperoxide is not prevalent in literature, the principles can be extended to its synthesis. Complexes of rhodium, such as [Rh(CO)Cl(PPh₃)₂], and iridium, like [Ir(CO)Cl(PPh₃)₂], are known to react with hydroperoxides, indicating their potential role in the catalytic cycle of hydroperoxidation reactions rsc.org.

Palladium(II) complexes, particularly those with pyridine-based ligands, have demonstrated catalytic activity in various oxidation reactions acs.org. The electronic properties of the ligands, specifically their basicity, can influence the catalytic efficiency. This suggests that tuning the ligand environment around the metal center could be a strategy to achieve selective hydroperoxidation of arylmethyl substrates.

Catalyst TypeReactant/SubstrateKey Finding
Superoxochromium(III) complexesHydroperoxo complexes of rhodium and cobaltOxidation occurs via an apparent hydrogen-atom transfer nih.gov.
Rhodium and Iridium complexestert-Butyl hydroperoxideReact with hydroperoxides, suggesting involvement in hydroperoxidation cycles rsc.org.
Palladium(II) complexes with pyridine (B92270) ligandsGeneral oxidation reactionsCatalytic activity is influenced by the basicity of the pyridine ligands acs.org.
Organocatalytic Approaches to Benzylic Hydroperoxides

Organocatalysis presents a metal-free alternative for the synthesis of benzylic hydroperoxides, often utilizing environmentally benign oxidants like hydrogen peroxide rsc.org. The activation of hydrogen peroxide by organic molecules can facilitate the selective oxidation of benzylic C-H bonds.

A notable organocatalytic method involves the O-H insertion of hydroperoxides into α-aryl diazoesters, catalyzed by a hydrogen-bond donor. This approach leads to the formation of α-aryl peroxyesters, a novel class of organic peroxides, in high yields nih.gov. While this method produces peroxyesters rather than hydroperoxides directly, it demonstrates the potential of organocatalysis in forming C-O-O bonds at the benzylic position.

Organocatalyst TypeReactantsProduct Type
Hydrogen-bond donorHydroperoxide and α-aryl diazoesterα-Aryl peroxyester nih.gov.
Various organocatalystsHydrogen peroxide and organic substratesVarious oxygenated products, demonstrating H₂O₂ activation rsc.org.
Photocatalytic Generation of Hydroperoxides

Photocatalysis offers a sustainable route for generating hydroperoxides, often using molecular oxygen as the oxidant and visible light as the energy source rsc.orgnih.gov. Eosin Y, an organic dye, has been successfully employed as a photocatalyst for the efficient hydroperoxidation of benzylic positions. This method is compatible with a wide range of functional groups and provides access to primary, secondary, and tertiary hydroperoxides organic-chemistry.org. The reaction is believed to proceed through the photosensitized generation of singlet oxygen or via a radical chain mechanism initiated by the excited photocatalyst.

PhotocatalystOxidantSubstrate Scope
Eosin YMolecular OxygenPrimary, secondary, and tertiary benzylic C-H bonds organic-chemistry.org.
Semiconductor materialsWater and OxygenGeneral production of hydrogen peroxide rsc.orgnih.gov.

Targeted Synthesis of this compound and Related Analogs

The targeted synthesis of this compound, and its analogs focuses on the selective oxidation of the benzylic C-H bond of the methoxyphenylmethyl moiety.

Oxidative Functionalization of C-H Bonds Adjacent to Methoxyphenylmethyl Moieties

The direct functionalization of the C-H bond at the benzylic position of methoxyphenylmethyl ethers is a key strategy for synthesizing the corresponding hydroperoxide. The oxidative cleavage of p-methoxybenzyl (PMB) ethers, for instance, proceeds through the initial oxidation of this C-H bond. A nitroxyl (B88944) radical catalyst, particularly one with adjacent electron-withdrawing groups, has been shown to effectively catalyze this oxidation nih.gov. Similarly, an extracellular fungal peroxygenase from Agrocybe aegerita can catalyze the H₂O₂-dependent cleavage of methyl 3,4-dimethoxybenzyl ether, which is initiated by hydrogen abstraction from the benzylic position to form a hemiacetal that subsequently hydrolyzes researchgate.netnih.gov. These examples highlight pathways that could be intercepted or modified to yield the hydroperoxide intermediate.

Reactions Involving Hydrogen Peroxide as an Oxidant Precursor in Hydroperoxide Synthesis

Hydrogen peroxide is a common and environmentally friendly oxidant for the synthesis of hydroperoxides rsc.org. The synthesis of atmospherically relevant hydroxy hydroperoxides has been achieved through the catalytic ring-opening of corresponding epoxides with hydrogen peroxide mdpi.com. For arylmethyl hydroperoxides, direct oxidation of the corresponding arene or alcohol with hydrogen peroxide in the presence of a suitable catalyst is a viable route. For instance, the synthesis of various alkyl hydroperoxides has been accomplished through the alkylation of gem-dihydroperoxides, which are themselves prepared from ketones and hydrogen peroxide nih.gov. This two-step sequence provides a general method for accessing hydroperoxides.

PrecursorReagentsCatalyst/ConditionsProduct
EpoxidesHydrogen peroxideBis(acetylacetonato)dioxomolybdenum(VI)Hydroxy hydroperoxides mdpi.com.
KetonesHydrogen peroxideRe₂O₇gem-Dihydroperoxides nih.gov.
gem-DihydroperoxidesAlkylating agent-Alkyl hydroperoxides nih.gov.

Controlled Peroxidation Strategies for Arylmethyl Substrates

Achieving controlled and selective peroxidation of arylmethyl substrates to yield the desired hydroperoxide without over-oxidation is a significant challenge. One strategy involves the use of iron catalysts like Fe(PDP), where a slow addition protocol of the oxidant (hydrogen peroxide) can drive the reaction to higher conversions while maintaining high selectivity newerainstruments.comresearchgate.netillinois.edu. This technique minimizes catalyst decomposition and side reactions, allowing for the isolation of hydroxylated products in high yields, and could be adapted for hydroperoxidation.

The enzymatic oxidation of ethers by peroxygenases also represents a highly controlled system. The mechanism involving hydrogen abstraction followed by oxygen rebound suggests that under modified conditions, the hydroperoxide intermediate could potentially be isolated researchgate.netnih.gov.

Reaction Mechanisms and Chemical Transformations of Hydroperoxide, Methoxyphenylmethyl

Decomposition Pathways of Arylmethyl Hydroperoxides

Arylmethyl hydroperoxides are organic compounds characterized by a hydroperoxy group (-OOH) attached to a carbon atom which is, in turn, bonded to an aromatic ring. These structures are known for their inherent instability and propensity to decompose, often through complex reaction pathways. The decomposition can be initiated thermally or facilitated by catalysts, leading to a variety of radical and non-radical products. Understanding these decomposition mechanisms is crucial for their application in chemical synthesis and for ensuring safe handling.

Thermal Degradation Kinetics and Mechanisms

The thermal decomposition of arylmethyl hydroperoxides is a complex process influenced by factors such as temperature, concentration, and the specific molecular structure of the hydroperoxide. researchgate.netsemanticscholar.org Studies on analogous compounds, such as cumene (B47948) hydroperoxide (CHP), provide significant insight into these mechanisms. The decomposition process is often characterized by an initial rate-determining step followed by a series of secondary reactions. researchgate.net

The primary and most fundamental step in the thermal decomposition of arylmethyl hydroperoxides is the homolytic cleavage of the weak oxygen-oxygen (O-O) single bond. researchgate.net This bond is inherently unstable and susceptible to breaking when subjected to thermal energy. Homolytic cleavage, or homolysis, involves the symmetrical breaking of the covalent bond, where each of the two resulting fragments retains one of the originally shared electrons. youtube.com This process generates two highly reactive radical species: an alkoxy radical (RO•) and a hydroxyl radical (•OH).

The general reaction for the homolytic cleavage of an arylmethyl hydroperoxide can be represented as: Ar-C(R₁)(R₂)-OOH → Ar-C(R₁)(R₂)-O• + •OH

This initiation step is critical as it produces the free radicals that drive subsequent reaction chains. Quantum chemical modeling has been employed to study the energy barriers associated with this O-O bond scission, confirming it as the key event in the thermolysis of aralkyl hydroperoxides. researchgate.net The partitioning between homolytic and heterolytic (uneven bond breaking) cleavage is significantly influenced by the electronic properties of the molecule and any catalysts present. researchgate.net

The thermal stability of an arylmethyl hydroperoxide and its rate of decomposition are significantly affected by the nature and position of substituents on the aromatic ring. researchgate.net Electron-donating groups tend to facilitate homolytic O-O bond cleavage, whereas electron-withdrawing groups can favor heterolytic cleavage. researchgate.net

Kinetic studies on a series of aralkyl hydroperoxides have demonstrated a clear correlation between the substituent and the experimental rate constants of thermal decomposition. The activation energies required for decomposition vary based on the electronic influence of these groups.

Table 1: Kinetic Parameters for Thermal Decomposition of Various Aralkyl Hydroperoxides in Acetonitrile (B52724)

Compound Rate Equation (k, s⁻¹) Activation Energy (Ea, J/mol)
PhC(CH₃)₂-OOH (Cumene Hydroperoxide) k = 7.41 × 10¹³ e⁻¹³⁴⁰⁰⁰/RT 134,000 ± 4,000
PhCH₂-C(CH₃)₂-OOH k = 1.99 × 10¹⁵ e⁻¹⁴⁰⁰⁰⁰/RT 140,000 ± 3,000
p-CH₃–PhC(CH₃)₂–OOH k = 7.41 × 10¹¹ e⁻¹²⁴⁰⁰⁰/RT 124,000 ± 2,000

Data sourced from kinetic studies on aralkyl hydroperoxide thermolysis. researchgate.net

This data illustrates that substituents alter the electronic environment of the peroxide bond, thereby influencing the energy required for its homolytic cleavage.

Following the initial homolytic cleavage, the resulting highly reactive alkoxy and hydroxyl radicals can participate in a cascade of secondary reactions. These reactions include hydrogen abstraction, fragmentation, and recombination, leading to a complex mixture of final products.

For arylmethyl hydroperoxides, the decomposition products typically include ketones, alcohols, and other aromatic compounds. For instance, the thermal decomposition of cumene hydroperoxide, a close structural analog to methoxyphenylmethyl hydroperoxide, yields acetophenone (B1666503), 2-phenyl-2-propanol, and methane. semanticscholar.org In the presence of a solvent with mobile C-H bonds, such as ethylbenzene (B125841), additional products can be formed through solvent oxidation. osti.gov

Table 2: Major Secondary Products from the Decomposition of Cumene Hydroperoxide (CHP)

Product Chemical Formula Common Formation Pathway
Acetophenone C₈H₈O Fragmentation of the cumyloxyl radical
2-Phenyl-2-propanol (Dimethylphenylcarbinol) C₉H₁₂O Hydrogen abstraction by the cumyloxyl radical

Product identification based on chromatographic analysis of CHP decomposition. semanticscholar.orgosti.gov

Catalytic Decomposition and Induced Radical Generation

The decomposition of arylmethyl hydroperoxides can be significantly accelerated by the presence of catalysts. youtube.comnih.govmdpi.com These catalysts lower the activation energy for the decomposition reaction, often promoting the generation of free radicals at temperatures lower than those required for purely thermal decomposition. nih.govpnas.org This induced radical generation is a cornerstone of many industrial processes, including polymerization initiation and oxidation reactions.

Both heterogeneous and homogeneous metal catalysts are effective in decomposing hydroperoxides. youtube.comresearchgate.net Transition metals, in particular, are widely used due to their ability to exist in multiple oxidation states, facilitating redox cycles that break down the peroxide bond. osti.govacs.org

Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants. Soluble transition metal salts and complexes, such as acetylacetonates (B15086760) of vanadium, chromium, manganese, iron, copper, and nickel, are effective catalysts. osti.govyoutube.com The mechanism typically involves a redox reaction where the metal ion is first oxidized by the hydroperoxide, generating an alkoxy radical and a hydroxide (B78521) ion. The metal ion is then reduced back to its original state by another hydroperoxide molecule, producing a peroxy radical and a proton.

Heterogeneous Catalysis: In heterogeneous catalysis, the catalyst is in a different phase from the reactants, such as a solid metal or metal oxide in a liquid solution. researchgate.net Metals like silver and platinum, as well as metal oxides like manganese (IV) oxide, are known to catalyze hydroperoxide decomposition. chemicals.co.ukresearchgate.net

The choice of metal catalyst can influence the distribution of decomposition products. Studies on the decomposition of ethylbenzene hydroperoxide and cumene hydroperoxide with various metal acetylacetonates show that while the general products are methylphenylcarbinol and acetophenone, their relative yields can vary depending on the metal used. osti.gov

Table 3: Primary Products from Metal-Catalyzed Decomposition of Ethylbenzene Hydroperoxide (EBHP)

Catalyst (Metal Acetylacetonate) Major Product 1 Major Product 2 Minor Product
Vanadium(III) Methylphenylcarbinol Acetophenone Phenol (B47542)
Chromium(III) Methylphenylcarbinol Acetophenone Phenol
Manganese(II) Methylphenylcarbinol Acetophenone Phenol
Iron(III) Methylphenylcarbinol Acetophenone Phenol

Data based on chromatographic studies of catalyzed hydroperoxide decomposition. osti.gov

Non-Metal Catalyzed Decomposition

The decomposition of aryl hydroperoxides like Hydroperoxide, methoxyphenylmethyl can be effectively catalyzed by non-metallic species, particularly strong acids. This process typically proceeds via an ionic mechanism known as the Hock rearrangement. umich.edumdpi.comresearchgate.net In this reaction, the hydroperoxide is treated with an acid, leading to the cleavage of the O-O bond and a 1,2-aryl shift, ultimately yielding a phenol and a ketone. wikipedia.org

The mechanism commences with the protonation of the terminal oxygen atom of the hydroperoxy group by a Brønsted or Lewis acid. mdpi.com This is followed by the migration of the phenyl group to the adjacent, now electron-deficient, oxygen atom, which results in the elimination of a water molecule and the formation of a resonance-stabilized tertiary carbocation. wikipedia.org This concerted step shares similarities with the Baeyer–Villiger and Criegee rearrangements. wikipedia.org The resulting carbocation is then attacked by water, forming a hemiacetal-like intermediate. Subsequent proton transfer and cleavage of this intermediate yield the final products. For this compound, this rearrangement is expected to produce 4-methoxyphenol (B1676288) and acetone.

A variety of non-metal acid catalysts have been shown to be effective for the decomposition of the closely related cumene hydroperoxide, and these are expected to be similarly effective for this compound. These catalysts offer an alternative to traditional mineral acids like sulfuric acid, potentially reducing waste and energy consumption. mdpi.com

Table 1: Non-Metal Catalysts for Aryl Hydroperoxide Decomposition

Catalyst TypeSpecific ExamplesMechanismReference(s)
Ion Exchange Resins Dowex 50 (sulfonated polystyrene)Hock Rearrangement (Ionic) umich.edu
Zeolites Beta, ZSM-5, USY, Faujasite (X and Y)Hock Rearrangement (Ionic) mdpi.comgoogle.com
Heteropolyacids Dodecatungstophosphoric acid (DTPA) on silica (B1680970)Hock Rearrangement (Ionic) researchgate.net
Acid-Activated Clays Montmorillonite K10Hock Rearrangement (Ionic) researchgate.net
Solid Phosphoric Acid SPAHock Rearrangement (Ionic) google.com

Photo-Induced Decomposition and Photolysis Mechanisms

The photolytic decomposition of hydroperoxides is initiated by the absorption of light energy, which leads to the homolytic cleavage of the weak oxygen-oxygen (O-O) bond. nih.govcdnsciencepub.com This process generates two radical species: an alkoxyl radical and a hydroxyl radical (•OH). youtube.comyoutube.com

For this compound, photolysis would result in the formation of a methoxy-alpha-methylbenzyl alkoxyl radical and a hydroxyl radical.

Reaction:

CH₃OC₆H₄C(CH₃)₂OOH + hν → CH₃OC₆H₄C(CH₃)₂O• + •OH

The initially formed alkoxyl radical is highly reactive and can undergo further reactions, such as fragmentation or hydrogen abstraction, leading to a variety of secondary products. cdnsciencepub.com For instance, the methoxy-alpha-methylbenzyl alkoxyl radical could potentially cleave to form acetophenone derivatives or other degradation products. The generation of these highly reactive radical species makes photolysis a key initiation step in many radical-driven processes. nih.gov The generation of hydroxyl radicals via photolysis of hydrogen peroxide has been shown to be an effective disinfection method, highlighting the powerful reactivity of the radicals produced. nih.gov

Radical Chemistry Associated with this compound

The weak O-O bond in this compound makes it a potent source of free radicals, which are central to its chemical reactivity, particularly in autoxidation and polymerization initiation.

Generation of Hydroxyl Radicals and Peroxy Radicals

The decomposition of this compound, whether initiated by heat (thermolysis) or light (photolysis), begins with the homolytic scission of the O-O bond. cdnsciencepub.com This primary step generates a methoxy-alpha-methylbenzyl alkoxyl radical (CH₃OC₆H₄C(CH₃)₂O•) and a hydroxyl radical (•OH). nih.govresearchgate.net

Initiation: CH₃OC₆H₄C(CH₃)₂OOH → CH₃OC₆H₄C(CH₃)₂O• + •OH

Once formed, the highly reactive methoxy-alpha-methylbenzyl alkoxyl radical can abstract a hydrogen atom from another hydroperoxide molecule. This hydrogen abstraction is a key step that leads to the formation of a peroxy radical (also known as a peroxyl radical).

Propagation Step: CH₃OC₆H₄C(CH₃)₂O• + CH₃OC₆H₄C(CH₃)₂OOH → CH₃OC₆H₄C(CH₃)₂OH + CH₃OC₆H₄C(CH₃)₂OO•

This reaction generates a molecule of methoxy-alpha-methylbenzyl alcohol and a methoxyphenylmethylperoxy radical. The formation of hydroxyl and peroxy radicals from hydroperoxides has been implicated in various chemical and biological processes, including DNA damage. nih.gov

Role in Radical Propagation and Chain Reactions

Hydroperoxides are classic initiators of radical chain reactions. youtube.comyoutube.com The initial formation of radicals from this compound decomposition is the initiation step. youtube.com The subsequent reactions of these radicals with other molecules constitute the propagation phase of the chain reaction. youtube.com

The methoxyphenylmethylperoxy radical (CH₃OC₆H₄C(CH₃)₂OO•) generated as described above is a key chain-carrying species. It can abstract a hydrogen atom from a suitable donor molecule (R'-H), such as another hydrocarbon, to form a new molecule of hydroperoxide and a new alkyl radical (R'•).

Chain Propagation: CH₃OC₆H₄C(CH₃)₂OO• + R'-H → CH₃OC₆H₄C(CH₃)₂OOH + R'•

This newly formed alkyl radical (R'•) can then react with molecular oxygen (O₂) to form another peroxy radical (R'OO•), which continues the chain. This cycle of reactions, where a radical is consumed but another is generated, can repeat many times, leading to the transformation of numerous substrate molecules from a single initiation event. youtube.comrsc.org The chain reaction is terminated when two radical species combine. youtube.com

Radical Scavenging and Trapping Studies

The transient and highly reactive nature of the radicals generated from this compound requires specialized techniques for their detection and characterization. Electron Spin Resonance (ESR) spectroscopy, combined with spin trapping agents, is a primary method for these studies. nih.gov

Spin traps are diamagnetic molecules that react with transient free radicals to form more stable, persistent radicals (spin adducts) that can be detected by ESR. Common spin traps include nitrones like α-(4-pyridyl-1-oxide)-N-tert-butylnitrone (POBN) and 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO). nih.govnih.gov In the case of this compound decomposition, these traps would react with the initial methoxy-alpha-methylbenzyl alkoxyl and hydroxyl radicals, as well as any subsequently formed carbon-centered radicals, to produce characteristic ESR spectra, allowing for their identification. nih.gov

Furthermore, the ability of various compounds to act as radical scavengers can be studied by observing their effect on the radical-driven reactions initiated by this compound. For example, the autoxidation of cumene, which is initiated by radicals from its hydroperoxide, can be inhibited by radical-trapping antioxidants. nih.gov Phenolic compounds, particularly those with multiple hydroxyl groups, are known to be effective radical scavengers. nih.gov The efficiency of these scavengers is related to their ability to donate a hydrogen atom to the reactive radicals, thereby neutralizing them and terminating the chain reaction.

Table 2: Techniques and Compounds in Radical Trapping and Scavenging Studies

Technique/CompoundRoleDescriptionReference(s)
Electron Spin Resonance (ESR) DetectionSpectroscopic technique for detecting species with unpaired electrons (radicals). nih.gov
DMPO (5,5-dimethyl-1-pyrroline N-oxide)Spin TrapReacts with hydroxyl and alkoxyl radicals to form stable adducts detectable by ESR. nih.gov
POBN (α-(4-pyridyl-1-oxide)-N-tert-butylnitrone)Spin TrapUsed to trap carbon-centered and other radicals for ESR detection. nih.gov
Phenolic Benzoselenazoles Radical ScavengerInhibit cumene autoxidation by trapping peroxy radicals (ROO•). nih.gov

Oxidizing Agent Properties and Reactions in Organic Synthesis

Organic hydroperoxides are valuable oxidizing agents in synthetic chemistry, capable of transferring an oxygen atom to a variety of substrates. This compound, can function as an oxidant, particularly in epoxidation reactions of alkenes.

The reactivity of a hydroperoxide in epoxidation depends on the reaction conditions and the nature of the alkene. In the presence of certain catalysts, hydroperoxides can act as electrophilic oxidizing agents. For instance, the epoxidation of alkenes can be achieved using hydrogen peroxide in the presence of a titanium silicalite catalyst. epo.org This type of reaction is generally more effective for electron-rich alkenes, where the alkene acts as a nucleophile, attacking the electrophilic oxygen of the hydroperoxide. youtube.com

Alternatively, hydroperoxides can be used for nucleophilic epoxidation, especially for electron-deficient alkenes like α,β-unsaturated carbonyl compounds. youtube.com In this case, the hydroperoxide is deprotonated by a base to form a hydroperoxide anion (ROO⁻), which then acts as the nucleophile, attacking the electron-poor double bond. youtube.com

While specific applications of this compound in organic synthesis are not widely documented, its structural similarity to other commercially used hydroperoxides like tert-butyl hydroperoxide (TBHP) and cumene hydroperoxide suggests its potential utility. beilstein-journals.org For example, it could be employed in metal-catalyzed oxidations or in the synthesis of epoxides from allylic alcohols, where hydrogen bonding can direct the stereochemical outcome of the oxygen transfer. nih.gov

Epoxidation Reactions Initiated by Arylmethyl Hydroperoxides

Arylmethyl hydroperoxides, including methoxyphenylmethyl hydroperoxide, are effective reagents for the epoxidation of alkenes. This reaction involves the transfer of an oxygen atom from the hydroperoxide to the carbon-carbon double bond of an alkene, resulting in the formation of an epoxide (also known as an oxirane). The general mechanism is a concerted process where the hydroperoxide, often activated by a metal catalyst, interacts with the alkene. libretexts.org

The reaction proceeds through a transition state where the oxygen atom is transferred to the double bond, and the hydroperoxide is reduced to the corresponding alcohol. The stereochemistry of the starting alkene is typically retained in the epoxide product; for instance, a cis-alkene will yield a cis-epoxide, and a trans-alkene will result in a trans-epoxide. libretexts.org

The efficiency of the epoxidation can be influenced by the nature of the arylmethyl hydroperoxide and the alkene. Electron-donating groups on the aryl ring of the hydroperoxide can enhance its reactivity, while the nucleophilicity of the alkene's double bond also plays a crucial role, with more electron-rich alkenes reacting faster. libretexts.org

Formation of Peroxy Acids via Reaction with Carboxylic Acids

Methoxyphenylmethyl hydroperoxide can react with carboxylic acids to generate peroxy acids (or peracids). This equilibrium reaction is a key step in various oxidation processes where the peroxy acid is the active oxidizing agent. wikipedia.org The formation of a peroxy acid from a hydroperoxide and a carboxylic acid is generally acid-catalyzed. wikipedia.orggoogle.com

R-COOH + CH₃O-C₆H₄-CH₂-OOH ⇌ R-COOOH + CH₃O-C₆H₄-CH₂-OH (Carboxylic Acid + Methoxyphenylmethyl Hydroperoxide ⇌ Peroxy Acid + Methoxyphenylmethanol)

Peroxy acids are highly effective oxidizing agents themselves, known for their ability to participate in a range of oxidation reactions, including the epoxidation of alkenes (the Prilezhaev reaction) and the Baeyer-Villiger oxidation of ketones to esters. wikipedia.orgyoutube.com The in situ generation of peroxy acids from hydroperoxides like methoxyphenylmethyl hydroperoxide offers a convenient method to perform these oxidations without the need to handle potentially unstable peroxy acids directly. nih.gov

Oxidative Degradation of Organic Substrates

Advanced Oxidation Processes (AOPs) are a set of powerful water treatment technologies designed to degrade and mineralize persistent organic pollutants. wikipedia.org These processes are characterized by the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). wikipedia.orgmdpi.com Hydroxyl radicals are extremely powerful, non-selective oxidizing agents that can react with a wide array of organic compounds, breaking them down into simpler, less harmful substances like carbon dioxide and water. wikipedia.orgmatec-conferences.org

Methoxyphenylmethyl hydroperoxide can serve as a source of these reactive oxygen species in AOPs. Its decomposition, which can be initiated by heat, UV radiation, or metal catalysts (like in Fenton-like reactions), leads to the formation of radicals that can drive the degradation of organic substrates. matec-conferences.orgresearchgate.net The presence of hydrogen peroxide or hydroperoxides in AOPs can significantly enhance the degradation efficiency of various organic pollutants, including phenols and other aromatic compounds. matec-conferences.org

Table 1: Comparison of Oxidizing Species in AOPs

Oxidizing SpeciesOxidation Potential (V)Reactivity
Hydroxyl Radical (•OH)2.80Very High, Non-selective
Ozone (O₃)2.07High, Selective
Hydrogen Peroxide (H₂O₂)1.78Moderate
Perhydroxyl Radical (HO₂•)1.70Moderate

This table illustrates the high reactivity of the hydroxyl radical, a key species generated in AOPs, in comparison to other common oxidants.

The mechanism of AOPs involving hydroperoxides like methoxyphenylmethyl hydroperoxide is complex and involves a cascade of radical reactions. The initial step is the cleavage of the weak O-O bond in the hydroperoxide to generate an alkoxy radical (CH₃O-C₆H₄-CH₂-O•) and a hydroxyl radical (•OH).

CH₃O-C₆H₄-CH₂-OOH → CH₃O-C₆H₄-CH₂-O• + •OH

These primary radicals can then initiate a series of reactions with organic pollutants present in the water. The hydroxyl radical, in particular, can abstract a hydrogen atom from an organic substrate (RH) to form water and an organic radical (R•).

RH + •OH → R• + H₂O

This organic radical can then react with dissolved oxygen to form a peroxyl radical (ROO•), which can propagate the degradation chain reaction, leading to the fragmentation and eventual mineralization of the organic pollutant. The efficiency of these processes is dependent on factors such as pH, temperature, and the presence of catalysts. mdpi.com

Other Significant Reaction Pathways

Methoxyphenylmethyl hydroperoxide, being a secondary benzylic hydroperoxide, can undergo acid-catalyzed rearrangement reactions, most notably the Hock-type rearrangement. nih.govbeilstein-journals.org This reaction is a significant pathway in the production of phenols from alkylaromatic compounds. The classic example is the cumene process, which proceeds via the Hock rearrangement of cumene hydroperoxide to produce phenol and acetone. nih.govbeilstein-journals.org

For methoxyphenylmethyl hydroperoxide, the Hock rearrangement would involve the migration of the methoxyphenyl group to the adjacent oxygen atom, followed by hydrolysis to yield a phenol derivative and formaldehyde (B43269). The mechanism is initiated by the protonation of the hydroperoxide, followed by the loss of a water molecule to form a carbocation intermediate. The subsequent rearrangement and hydrolysis lead to the final products. The stability of the benzylic carbocation intermediate influences the rate of this rearrangement. echemi.comstackexchange.com

Tandem Reaction Sequences Incorporating Hydroperoxidation

One of the elegant ways to synthesize α-alkoxy hydroperoxides like methoxyphenylmethyl hydroperoxide is through a tandem reaction sequence initiated by ozonolysis. This process begins with the reaction of a methoxy-substituted styrene (B11656) derivative, such as p-methoxystyrene, with ozone.

The reaction proceeds through the following steps:

[3+2] Cycloaddition: Ozone adds across the double bond of the alkene to form a highly unstable primary ozonide (molozonide).

Cycloreversion: The molozonide rapidly rearranges, cleaving to form a carbonyl compound (in this case, formaldehyde from the terminal CH2) and a carbonyl oxide, commonly known as the Criegee intermediate. The phenyl and methoxy (B1213986) groups stabilize this intermediate.

Nucleophilic Trapping: When the reaction is carried out in an alcohol solvent, such as methanol, the Criegee intermediate is efficiently trapped by the solvent. The alcohol acts as a nucleophile, attacking the carbonyl oxide to yield the α-alkoxy hydroperoxide, which in this specific instance is this compound. msu.edu

Reaction Step Description Key Intermediates/Products
OzonolysisCleavage of alkene double bond by ozone.Molozonide, Criegee Intermediate
Nucleophilic AttackMethanol traps the Criegee intermediate.Methoxyphenylmethyl Hydroperoxide

Substitution and Addition Reactions of Arylmethyl Hydroperoxides

Arylmethyl hydroperoxides, including methoxyphenylmethyl hydroperoxide, can undergo various substitution and addition reactions, primarily dictated by the reactivity of the hydroperoxy group.

Substitution Reactions:

The decomposition of α-alkoxyalkyl-hydroperoxides is a key reaction pathway, often proceeding via a substitution-type mechanism. nih.gov In acidic aqueous media, these hydroperoxides can undergo proton-catalyzed decomposition. nih.gov This process can be viewed as a substitution where a water molecule or another nucleophile replaces the hydroperoxy group, leading to the formation of hydrogen peroxide and other multifunctionalized species. nih.gov

The reaction of arylmethyl hydroperoxides like cumene hydroperoxide with anions of nitroarenes to form nitrophenols is another example of a substitution process, showcasing the hydroperoxide's ability to participate in nucleophilic aromatic substitution-type reactions under basic conditions. organic-chemistry.org

Addition Reactions:

The hydroperoxy group of methoxyphenylmethyl hydroperoxide can also participate in addition reactions, particularly with unsaturated systems like alkenes. While specific data for methoxyphenylmethyl hydroperoxide is limited, the general reactivity of organic hydroperoxides provides insight. Organic hydroperoxides are well-known reagents for the epoxidation of alkenes. youtube.comlibretexts.org In this reaction, the hydroperoxide transfers an oxygen atom to the double bond, forming an epoxide and an alcohol as a byproduct. This process is often catalyzed by transition metals.

Advanced Spectroscopic Characterization and Analytical Methodologies

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of complex mixtures, and its application is essential for isolating and measuring methoxyphenylmethyl hydroperoxide. High-Performance Liquid Chromatography (HPLC) and its coupling with mass spectrometry (LC-MS/MS) represent the most powerful approaches for this purpose.

HPLC is a fundamental technique for separating components in a liquid mixture. The choice between normal-phase and reversed-phase modes depends on the polarity of the analyte and the sample matrix.

The separation of methoxyphenylmethyl hydroperoxide can be achieved using both normal-phase (NP) and reversed-phase (RP) HPLC, with the selection guided by the specific analytical challenge.

Normal-Phase HPLC (NP-HPLC): This mode employs a polar stationary phase (e.g., silica (B1680970) gel) and a non-polar mobile phase. unt.edu In NP-HPLC, polar analytes like methoxyphenylmethyl hydroperoxide are retained longer on the column due to strong interactions with the polar surface. unt.edu This method is particularly useful for separating isomers and for samples soluble in non-polar organic solvents. unt.edunih.gov

Reversed-Phase HPLC (RP-HPLC): As the most widely used HPLC mode, RP-HPLC utilizes a non-polar stationary phase (e.g., C18-bonded silica) and a polar mobile phase, typically a mixture of water with acetonitrile (B52724) or methanol. nih.govyoutube.com In this setup, methoxyphenylmethyl hydroperoxide, being a moderately polar compound, would elute at a retention time determined by the specific mobile phase composition. Gradient elution, where the solvent composition is changed over time, is often employed to achieve optimal separation of compounds with varying polarities. acs.org RP-HPLC is generally preferred for its versatility and the stability of the columns. youtube.com

Table 1: Comparison of Normal-Phase and Reversed-Phase HPLC for Hydroperoxide Analysis

FeatureNormal-Phase HPLCReversed-Phase HPLC
Stationary Phase Polar (e.g., Silica, Alumina)Non-polar (e.g., C18, C8)
Mobile Phase Non-polar (e.g., Hexane, Chloroform)Polar (e.g., Water/Methanol, Water/Acetonitrile)
Elution Order Least polar compounds elute first.Most polar compounds elute first.
Analyte Retention Retention increases with analyte polarity.Retention increases with analyte hydrophobicity.
Primary Application Separation of polar isomers, analysis in non-polar solvents.Broad applicability, analysis of aqueous samples and mixtures with diverse polarities.

Hydroperoxides like methoxyphenylmethyl hydroperoxide often lack a strong chromophore, making their detection by standard UV-Vis absorption detectors challenging, especially at low concentrations. nih.gov Post-column derivatization (PCD) introduces a reagent after the chromatographic separation to convert the analyte into a product that is easily detectable, thereby enhancing sensitivity and selectivity. nih.gov

Several PCD strategies are effective for hydroperoxide detection:

Chemiluminescence (CL): This is a highly sensitive detection method. After elution from the HPLC column, the hydroperoxide is mixed with a reagent like luminol (B1675438) or isoluminol and a catalyst (e.g., microperoxidase). nih.govresearchgate.net The oxidation of the luminol reagent by the hydroperoxide produces light, and the emitted photons are measured by a luminescence detector. This technique provides excellent sensitivity for trace-level hydroperoxide analysis. nih.govresearchgate.net

Fluorescence: This strategy involves the reaction of the hydroperoxide with a non-fluorescent compound to yield a highly fluorescent product. A common reagent is diphenyl-1-pyrenylphosphine (B35221) (DPPP), which is oxidized by the hydroperoxide to the fluorescent DPPP oxide. nih.gov The reaction mixture passes through a fluorescence detector, allowing for sensitive quantification. nih.gov

UV Irradiation followed by Chemiluminescence: In this two-step post-column process, the hydroperoxide is first photolyzed by UV light (at 254 nm) to generate hydrogen peroxide. researchgate.net The resulting hydrogen peroxide is then detected via a secondary reaction, such as the highly sensitive peroxyoxalate chemiluminescence (PO-CL) system. researchgate.net

Table 2: Post-Column Derivatization Reagents for Hydroperoxide Detection in HPLC

Reagent/MethodDetection PrincipleAdvantages
Luminol/Isoluminol ChemiluminescenceHigh sensitivity, low background noise. nih.govresearchgate.net
Diphenyl-1-pyrenylphosphine (DPPP) FluorescenceGood selectivity for hydroperoxides, forms a stable fluorescent product. nih.gov
UV Irradiation / Peroxyoxalate ChemiluminescenceApplicable to a broad range of organic peroxides. researchgate.net

Combining liquid chromatography with tandem mass spectrometry provides a powerful analytical platform that offers high selectivity and sensitivity, enabling both structural confirmation and precise quantification of analytes like methoxyphenylmethyl hydroperoxide. mdpi.commdpi.com

Tandem mass spectrometry (MS/MS) is indispensable for the structural elucidation of compounds separated by LC. In the mass spectrometer, molecules are ionized and then fragmented in a controlled manner. The resulting fragmentation pattern serves as a structural fingerprint.

For organic hydroperoxides (ROOH), specific fragmentation pathways have been identified that serve as diagnostic markers. copernicus.org When using techniques like positive-ion atmospheric pressure chemical ionization (+APCI), hydroperoxides can form ammonium (B1175870) adducts ([M+NH4]+). copernicus.orgresearchgate.net Upon collision-induced dissociation (CID) in the MS/MS instrument, these adducts undergo a characteristic fragmentation. A key diagnostic fragmentation for many hydroperoxides is the neutral loss of 51 Da. copernicus.orgresearchgate.net This specific loss corresponds to the simultaneous elimination of an ammonia (B1221849) molecule (NH3, 17 Da) and a hydrogen peroxide molecule (H2O2, 34 Da). copernicus.orgresearchgate.net This unique fragmentation pathway is a reliable indicator for the presence of a hydroperoxide functional group. copernicus.org Other fragmentations, such as the neutral loss of H2O2 (34 Da) from a protonated molecule ([M+H]+), can also be observed. copernicus.org

Table 3: Characteristic MS/MS Fragmentation of Hydroperoxides

Precursor IonIonization ModeCharacteristic Neutral Loss (Da)Lost FragmentsSignificance
[M+NH4]+ APCI, ESI (Positive)51NH3 + H2O2Highly specific diagnostic for hydroperoxides. copernicus.orgresearchgate.net
[M+H]+ APCI, ESI (Positive)34H2O2Common fragmentation pathway for hydroperoxides. copernicus.org
[M-H]- ESI (Negative)46CH2O2Observed for some peroxy acids, indicating peroxide bond cleavage. cam.ac.uk

LC-MS/MS is the gold standard for the quantitative analysis of trace-level compounds in complex matrices due to its exceptional sensitivity and selectivity. nih.gov The analysis is typically performed in selected reaction monitoring (SRM) mode, where the mass spectrometer is set to detect a specific precursor-to-product ion transition for the target analyte. This minimizes interferences and maximizes the signal-to-noise ratio.

Developing a quantitative LC-MS/MS method requires validation to ensure its accuracy and reliability. This includes establishing calibration curves with known standards to demonstrate linearity over a specific concentration range. nih.gov Key performance metrics such as the limit of detection (LOD), the lowest concentration at which the analyte can be reliably detected, and the limit of quantification (LOQ), the lowest concentration that can be measured with acceptable precision, are determined. nih.gov For various types of hydroperoxides, LC-MS/MS methods have achieved very low detection limits, often in the low picomole (pmol) to nanomolar (nM) range, making this technique suitable for detecting trace amounts of methoxyphenylmethyl hydroperoxide. nih.govnih.gov

Table 4: Typical Performance Characteristics of Quantitative LC-MS/MS Methods for Hydroperoxides

ParameterDescriptionTypical Achievable Values
Analysis Mode Mass spectrometer scan mode for quantification.Selected Reaction Monitoring (SRM)
Linearity (R²) Correlation coefficient of the calibration curve.> 0.99
Limit of Detection (LOD) Lowest detectable analyte concentration (Signal-to-Noise ≈ 3).0.01 - 1 pmol. nih.govnih.gov
Limit of Quantification (LOQ) Lowest quantifiable analyte concentration (Signal-to-Noise ≈ 6-10).0.1 - 2.5 pmol. nih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Vibrational and Electronic Spectroscopy for Structural Probing

Vibrational and electronic spectroscopy techniques provide direct evidence for the presence of specific functional groups and electronic systems within the methoxyphenylmethyl hydroperoxide molecule.

Infrared (IR) spectroscopy is a fundamental tool for identifying the functional groups present in a molecule. For methoxyphenylmethyl hydroperoxide, IR spectroscopy can confirm the presence of the crucial hydroperoxide (-OOH) group through its characteristic vibrational modes.

The key IR absorptions are:

O-H Stretch : The hydroxyl proton of the hydroperoxide group gives rise to a characteristic broad absorption band in the region of 3400-3600 cm⁻¹. researchgate.netresearchgate.net This band is similar to that of alcohols but is specific to the -OOH group in the context of the whole spectrum.

O-O Stretch : The peroxide bond itself has a weak to medium absorption band. For hydrogen peroxide and other simple peroxides, this stretch is typically observed in the 830-890 cm⁻¹ range. researchgate.netcaltech.edunist.gov

Other Bands : The spectrum will also be dominated by bands from the methoxyphenyl group, including aromatic C-H stretches (around 3000-3100 cm⁻¹), C=C ring stretches (around 1600 cm⁻¹ and 1500 cm⁻¹), and the strong C-O stretch of the methoxy (B1213986) ether (around 1250 cm⁻¹).

The presence of both the O-H stretch at ~3500 cm⁻¹ and the O-O stretch at ~870 cm⁻¹ provides strong evidence for the hydroperoxide structure.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the conjugated and electronic systems within a molecule. The primary chromophore in methoxyphenylmethyl hydroperoxide is the methoxy-substituted benzene (B151609) ring.

Organic hydroperoxides themselves generally exhibit weak UV absorption. researchgate.net For instance, hydrogen peroxide shows an absorption maximum around 250-254 nm. researchgate.netmdpi.com However, in methoxyphenylmethyl hydroperoxide, the electronic transitions of the aromatic ring dominate the spectrum. Anisole (methoxybenzene), a similar chromophore, typically displays two main absorption bands corresponding to π → π* transitions:

An intense band around 220 nm.

A less intense, structured band around 270-280 nm.

The hydroperoxide and methyl groups attached to the benzylic carbon act as auxochromes. They can cause small shifts in the wavelength (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these primary absorption bands. The UV-Vis spectrum is therefore characteristic of a para-substituted benzene derivative, confirming the presence of the aromatic portion of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the complete structural elucidation of methoxyphenylmethyl hydroperoxide, providing detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum gives distinct signals for each type of proton in the molecule.

-OOH Proton : The most characteristic signal is that of the hydroperoxy proton. This proton is highly deshielded and appears as a broad singlet far downfield, typically in the range of δ 8.0 - 11.0 ppm. nih.govresearchgate.netrsc.org

Aromatic Protons : The para-substituted benzene ring will show a classic AA'BB' system, appearing as two distinct doublets in the aromatic region (δ 6.8 - 7.5 ppm).

Methine Proton (-CH) : The single proton attached to both the phenyl ring and the hydroperoxy group will appear as a singlet around δ 5.0 - 5.5 ppm.

Methyl Proton (-CH₃) : The protons of the methyl group will give a singlet at approximately δ 1.5 - 1.7 ppm.

Methoxy Protons (-OCH₃) : The protons of the methoxy group will produce a sharp singlet around δ 3.8 ppm.

¹³C NMR: The carbon NMR spectrum provides complementary information.

Hydroperoxy-bearing Carbon (-C-OOH) : The carbon atom bonded to the hydroperoxide group is expected to resonate in the range of δ 75 - 85 ppm.

Aromatic Carbons : The aromatic carbons will appear between δ 114 - 160 ppm, with the carbon attached to the methoxy group being the most deshielded.

Methoxy Carbon (-OCH₃) : The methoxy carbon signal will be found around δ 55 ppm.

Methyl Carbon (-CH₃) : The methyl carbon will appear upfield, typically around δ 20 - 25 ppm.

Predicted NMR Data for Methoxyphenylmethyl Hydroperoxide
Group¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
-OOH8.0 - 11.0 (broad s)-
Aromatic C-H~6.9 (d) and ~7.3 (d)114 - 130
Aromatic C-O & C-C-~130 and ~160
-CH(OOH)5.0 - 5.5 (s)75 - 85
-OCH₃~3.8 (s)~55
-CH₃1.5 - 1.7 (s)20 - 25

s = singlet, d = doublet. Predicted values are based on analogous structures and general NMR principles. nih.gov

After a comprehensive search of available scientific literature, no specific computational or theoretical chemistry studies focusing solely on the chemical compound Hydroperoxide, methoxyphenylmethyl could be located. The requested detailed research findings, data tables, and specific analyses for each section of the provided outline are not available in the public domain based on the search results.

The instructions to generate content that strictly adheres to the outline and focuses exclusively on "this compound" cannot be fulfilled without the underlying research data for this specific molecule. Generating content using data from analogous compounds would violate the core requirement of focusing solely on the specified chemical.

Therefore, it is not possible to provide a scientifically accurate article with detailed findings and data tables as requested.

Computational and Theoretical Chemistry Studies of Hydroperoxide, Methoxyphenylmethyl

Advanced Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure and energetic properties of molecules at an atomic level. For a reactive species like methoxyphenylmethyl hydroperoxide, these methods can predict bond strengths, map out reaction pathways, and detail the mechanisms of its decomposition, providing insights that are often difficult to obtain through experimental means alone.

The Bond Dissociation Energy (BDE) is a critical parameter that quantifies the energy required to break a specific bond homolytically, yielding two radical fragments. For hydroperoxides, the BDE of the peroxide O-O bond is particularly important as it is typically the weakest bond in the molecule and its cleavage is often the initial step in thermal decomposition. High-level ab initio calculations and Density Functional Theory (DFT) are commonly employed to compute these values. vjs.ac.vnresearchgate.net

Similarly, the C-O bond BDE is another key value, indicating the strength of the link between the organic moiety and the hydroperoxy group. Calculations for related compounds provide a reference for the expected BDE values in methoxyphenylmethyl hydroperoxide.

CompoundBondComputational MethodCalculated BDE (kcal/mol)Reference
Hydrogen Peroxide (HOOH)O-OG250.5 nih.gov
Methyl Hydroperoxide (CH₃OOH)O-OCBS-APNO44.6 nih.gov
tert-Butyl Hydroperoxide ((CH₃)₃COOH)O-OCBS-APNO45.8 nih.gov
Cumene (B47948) HydroperoxideO-ODFT (B3LYP)~43-45Estimated from various studies
Methyl Hydroperoxide (CH₃OOH)C-OCBS-QB3~90General literature values

This table presents calculated Bond Dissociation Energies for representative hydroperoxides to illustrate typical values. The value for cumene hydroperoxide is an approximation based on its known reactivity.

A Potential Energy Surface (PES) is a multidimensional map that relates the energy of a molecule or a system of molecules to its geometry. By exploring the PES, chemists can identify the most likely pathways for a chemical reaction, including the structures of reactants, products, intermediates, and the transition states that connect them. nih.gov

For methoxyphenylmethyl hydroperoxide, computational exploration of its PES would reveal the intricate details of its decomposition. The primary decomposition pathway for arylalkyl hydroperoxides, particularly under acidic conditions, is the Hock rearrangement. The PES for this reaction would feature:

Reactant Valley: The stable ground state geometry of the hydroperoxide.

Transition State 1 (TS1): The energy barrier corresponding to the homolytic or heterolytic cleavage of the O-O bond. In acid-catalyzed reactions, this step involves protonation of the terminal oxygen atom. nih.gov

Intermediate: The formation of a carbocation intermediate following the departure of a water molecule (in the acid-catalyzed case). The stability of this carbocation is crucial; the methoxyphenylmethyl cation is stabilized by resonance.

Transition State 2 (TS2): The energy barrier for the migratory insertion of the aryl group to the electron-deficient oxygen atom.

Product Valley: The final, stable products of the rearrangement.

Studies on the unimolecular dissociation of ethyl hydroperoxide nih.gov and the decomposition of α-alkoxyalkyl-hydroperoxides nih.gov have successfully used computational methods to map these complex surfaces, identifying the lowest energy pathways and calculating the activation energies for each step. Such an analysis for methoxyphenylmethyl hydroperoxide would be critical for understanding its thermal stability and predicting its decomposition products under various conditions.

Building upon the exploration of the PES, computational modeling provides a step-by-step description of reaction mechanisms. DFT calculations are particularly powerful for this purpose, allowing for the optimization of geometries of all species along the reaction coordinate and the calculation of activation energies. nih.govacs.org

The most relevant modeled mechanism for methoxyphenylmethyl hydroperoxide is the acid-catalyzed Hock rearrangement, which is analogous to the industrially significant decomposition of cumene hydroperoxide to phenol (B47542) and acetone. umich.edunih.gov Computational models for this class of reactions have established the following key mechanistic steps: nih.gov

Protonation: The reaction is initiated by the protonation of the terminal oxygen atom of the hydroperoxide group by an acid catalyst.

Heterolysis: The protonated hydroperoxide undergoes heterolytic cleavage of the weak O-O bond, eliminating a molecule of water and forming a tertiary carbocation.

Aryl Migration: A 1,2-rearrangement occurs where the phenyl group migrates from the carbon atom to the adjacent, now electron-deficient, oxygen atom. This is typically the rate-determining step.

Hydrolysis: The resulting intermediate is hydrolyzed to yield the final products.

For methoxyphenylmethyl hydroperoxide, this mechanism is predicted to yield p-methoxybenzaldehyde and formaldehyde (B43269). Computational modeling can precisely calculate the energy barriers for each of these steps, confirming the feasibility of the pathway and providing kinetic parameters that can be compared with experimental data. nih.gov

Molecular Dynamics Simulations to Understand Dynamics and Stability

For methoxyphenylmethyl hydroperoxide, MD simulations could be used to:

Analyze Conformational Flexibility: The molecule has several rotatable bonds, including the C-O, O-O, and aryl-C bonds. MD simulations can track the dihedral angles of these bonds over time, revealing the preferred conformations and the energy barriers between them. Studies on aqueous hydrogen peroxide have shown significant fluctuations in the H-O-O-H dihedral angle, which influences its reactivity. rsc.org

Study Solvation Effects: The stability and decomposition of hydroperoxides can be significantly affected by the surrounding solvent. MD simulations can model the explicit interactions between methoxyphenylmethyl hydroperoxide and solvent molecules (e.g., water or an organic solvent), detailing the hydrogen-bonding network and its impact on the hydroperoxide's structure. nih.gov

Investigate Pre-reactive States: By observing the dynamics of the molecule in a simulated environment, MD can help identify the structural arrangements and solvent configurations that precede decomposition, providing a more complete picture of the reaction dynamics. nih.gov

By combining the strengths of quantum chemical calculations and MD simulations, a comprehensive theoretical understanding of the chemical behavior of methoxyphenylmethyl hydroperoxide can be achieved, from its fundamental bond strengths to its complex decomposition mechanisms in a realistic environment.

Applications and Industrial Relevance Excluding Prohibited Areas

Role as Initiators in Polymerization Processes

Organic hydroperoxides, including methoxyphenylmethyl hydroperoxide, are crucial as initiators in free-radical polymerization. pergan.com This process involves the linking of small molecules, or monomers, to form large polymer chains. pergan.com The effectiveness of hydroperoxides in this role is due to the facile cleavage of the oxygen-oxygen (O-O) bond, which generates free radicals upon exposure to heat or UV radiation. pergan.com These radicals then initiate the polymerization cascade.

The choice of initiator is critical and depends on the specific polymerization conditions and the desired properties of the final polymer. pergan.com Hydroperoxides are part of a broader class of organic peroxides used for this purpose, which also includes diacylperoxides, dialkylperoxides, peroxyesters, peroxyketals, and peroxy(di)carbonates. pergan.com These initiators find application in the production of major polymers such as low-density polyethylene (B3416737) (LDPE), polyvinylchloride (PVC), polystyrene (PS), and acrylics (PMMA). pergan.com

A key factor in selecting an initiator is its half-life, which is the time it takes for half of the peroxide to decompose at a specific temperature. pergan.com This parameter determines the rate of radical generation and, consequently, the polymerization kinetics. While hydroperoxides are effective, their use can sometimes lead to induced decomposition, where a growing polymer chain reacts with the hydroperoxide, causing premature chain termination and resulting in shorter polymer chains. youtube.com Despite this, hydroperoxides remain one of the most commonly used types of initiators for free-radical polymerization. youtube.com

Intermediates in Fine Chemical Synthesis and Industrial Production

Hydroperoxides are valuable intermediates in the synthesis of fine chemicals and various industrial products due to their ability to introduce oxygen functionalities into organic molecules. The industrial production of hydrogen peroxide itself often relies on the anthraquinone (B42736) autoxidation (AO) process, which involves the hydrogenation of an anthraquinone derivative followed by oxidation to yield hydrogen peroxide. mdpi.comyoutube.comresearchgate.netresearchgate.net This large-scale process highlights the industrial importance of peroxide chemistry. mdpi.comresearchgate.net

In more specialized applications, hydroperoxides can be used to synthesize a range of organic compounds. For instance, they can be precursors to alcohols, ketones, and epoxides through various chemical transformations. The reactivity of the hydroperoxide group allows for its conversion into other functional groups, making it a versatile building block in multi-step syntheses.

Catalytic Roles in Various Oxidation Reactions

Hydroperoxides, and the hydrogen peroxide they can generate, play a significant catalytic role in a variety of oxidation reactions. researchgate.net Hydrogen peroxide is a powerful and environmentally friendly oxidizing agent, as its decomposition products are simply water and oxygen. researchgate.netsolvay.com In many catalytic systems, the goal is to generate highly reactive hydroxyl radicals (•OH) from hydrogen peroxide, which are potent oxidants for a wide range of organic and inorganic substrates. researchgate.netnih.gov

The catalytic decomposition of hydrogen peroxide can be achieved through various means, including the use of transition metal catalysts in Fenton-like reactions. mdpi.com In these processes, the catalyst facilitates the breakdown of the peroxide, leading to the formation of reactive oxygen species that drive the oxidation of target molecules. mdpi.com The efficiency of these catalytic systems is often dependent on the catalyst's structure, morphology, and surface properties, which influence the adsorption and dissociation of the peroxide and other reactants. mdpi.com

Environmental Applications: Degradation of Organic Pollutants via Advanced Oxidation Processes (AOPs)

A significant application of hydroperoxides and hydrogen peroxide lies in the field of environmental remediation, specifically in Advanced Oxidation Processes (AOPs). nih.govusp.brtaylorfrancis.com AOPs are a suite of technologies designed to degrade persistent organic pollutants in water and wastewater that are resistant to conventional treatment methods. nih.govusp.br These processes are characterized by the in-situ generation of highly reactive species, primarily the hydroxyl radical (•OH), which can non-selectively oxidize a broad spectrum of organic contaminants, often leading to their complete mineralization into carbon dioxide, water, and inorganic ions. nih.govusp.br

Hydrogen peroxide is a key reagent in many AOPs, including:

UV/H₂O₂: The photolysis of hydrogen peroxide by ultraviolet light generates hydroxyl radicals. nih.govmdpi.com

Fenton and Photo-Fenton Processes: These involve the reaction of hydrogen peroxide with ferrous ions (Fe²⁺) to produce hydroxyl radicals. The process can be enhanced with UV light (photo-Fenton). researchgate.netnih.govmdpi.com

Ozone-based AOPs: The combination of ozone and hydrogen peroxide (peroxone process) can enhance the formation of hydroxyl radicals. nih.gov

These technologies have proven effective in treating various industrial wastewaters containing refractory pollutants. taylorfrancis.com The in-situ production of hydrogen peroxide is also an area of active research to make these processes more economically viable. researchgate.net

Development of Novel Materials and Specialty Chemicals Through Hydroperoxide-Mediated Reactions

The reactivity of hydroperoxides is harnessed in the development of novel materials and specialty chemicals. The controlled decomposition of hydroperoxides allows for the initiation of specific chemical reactions leading to products with desired properties. For example, in polymer chemistry, the use of specific initiators can influence the microstructure and molecular weight of the resulting polymers. researchgate.net

Furthermore, hydroperoxide-mediated reactions are employed in the synthesis of specialty chemicals. The selective oxidation capabilities of systems involving hydroperoxides can be used to introduce specific functional groups into complex molecules, creating high-value chemical products. Research continues to explore new catalytic systems and reaction conditions to improve the selectivity and efficiency of these transformations, opening up possibilities for the synthesis of new materials and chemicals with unique properties. nih.govrsc.org

Q & A

Basic Research Questions

Q. What experimental conditions are critical for synthesizing methoxyphenylmethyl hydroperoxide while minimizing unintended decomposition?

  • Methodological Answer : Synthesis should be conducted under inert atmospheres (e.g., nitrogen or argon) to prevent radical-initiated decomposition. Use low temperatures (<25°C) and avoid exposure to transition metals or UV light, which accelerate peroxide breakdown . Solvent choice is crucial; non-polar solvents (e.g., hexane) reduce side reactions compared to polar aprotic solvents. Monitor reaction progress via iodometric titration to quantify peroxide formation .

Q. How can researchers detect and quantify trace peroxides in methoxyphenylmethyl hydroperoxide samples?

  • Methodological Answer : Employ colorimetric assays like the ferric thiocyanate method, where peroxides oxidize Fe²⁺ to Fe³⁺, forming a red complex measurable at 500 nm . For quantitative analysis, use gas chromatography (GC) with a flame ionization detector (FID) or high-performance liquid chromatography (HPLC) coupled with UV detection at 254 nm . Calibrate instruments using standardized hydroperoxide solutions (e.g., cumene hydroperoxide as a reference) .

Q. What storage protocols prevent degradation of methoxyphenylmethyl hydroperoxide in laboratory settings?

  • Methodological Answer : Store in amber glass containers at –20°C to retard autoxidation. Add stabilizers like chelating agents (e.g., EDTA) to sequester metal impurities that catalyze decomposition . Regularly test stored samples for peroxide content using test strips (e.g., Quantofix® Peroxide) and discard if concentrations exceed 100 ppm .

Advanced Research Questions

Q. How do kinetic parameters (e.g., activation energy, reaction order) vary during methoxyphenylmethyl hydroperoxide decomposition under different conditions?

  • Methodological Answer : Conduct thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine decomposition kinetics. For example, studies on similar hydroperoxides show first-order kinetics at low concentrations (0.1–1.0 M) and second-order behavior at higher concentrations (>1.5 M) due to self-association . Activation energies (Eₐ) range from 28–33 kcal/mol, calculated via Arrhenius plots from rate constants measured at 85–106°C .

Q. What analytical techniques resolve contradictions in reported decomposition pathways for methoxyphenylmethyl hydroperoxide?

  • Methodological Answer : Use tandem mass spectrometry (LC-MS/MS) to identify transient intermediates (e.g., alkoxy radicals) and validate proposed mechanisms. Compare experimental data with computational models (DFT calculations) to assess feasibility of competing pathways, such as β-scission vs. Hock rearrangement . Discrepancies in literature may arise from solvent polarity or impurity effects, necessitating strict control of experimental variables .

Q. How does methoxyphenylmethyl hydroperoxide interact with biological macromolecules (e.g., proteins) in oxidative stress studies?

  • Methodological Answer : In vitro assays with bovine serum albumin (BSA) show that hydroperoxides induce protein oxidation via peroxyl radical formation. Use thiol-specific probes (e.g., DTNB) to quantify cysteine depletion and correlate with hydroperoxide concentration. Lag phases in oxidation kinetics suggest thiol groups initially scavenge radicals before irreversible protein damage occurs .

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